![molecular formula C26H25N3O B2781385 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 638136-14-8](/img/structure/B2781385.png)
6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalinesThe presence of the tert-butylphenoxy group enhances the compound’s lipophilicity, which is crucial for its biological activity and ability to penetrate cell membranes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from isatin or its derivatives. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the indoloquinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical and industrial settings.
化学反应分析
Types of Reactions
6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the indole ring, leading to different structural analogs.
Substitution: Nucleophilic substitution reactions are common, especially at the phenoxy and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate in suitable solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines and their derivatives, which can exhibit different biological activities and properties.
科学研究应用
6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
作用机制
The mechanism of action of 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects . Additionally, the compound may interact with specific enzymes, modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
6H-indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the tert-butylphenoxy group.
1,2,4-triazino[5,6-b]indole: Another related compound with a different heterocyclic system but similar biological activities.
Uniqueness
The presence of the tert-butylphenoxy group in 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline enhances its lipophilicity and biological activity compared to its analogs. This structural modification allows for better cell membrane penetration and increased interaction with molecular targets, making it a more potent compound in various applications .
属性
IUPAC Name |
6-[2-(4-tert-butylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-26(2,3)18-12-14-19(15-13-18)30-17-16-29-23-11-7-4-8-20(23)24-25(29)28-22-10-6-5-9-21(22)27-24/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIPRQQQYQZHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
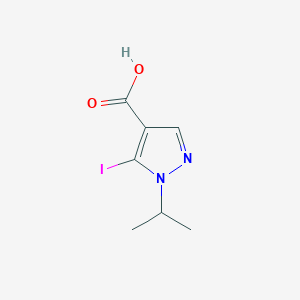
![8-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2781304.png)
![N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2781308.png)
![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)
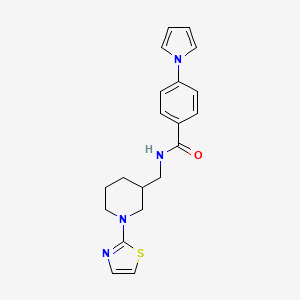
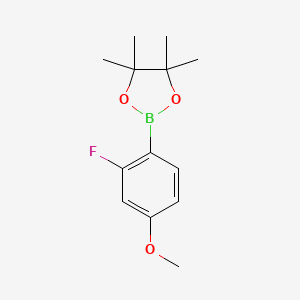
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)
![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/new.no-structure.jpg)
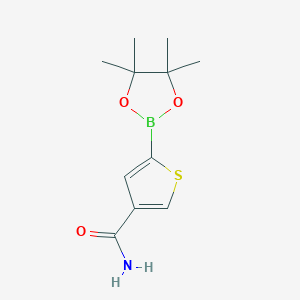
![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)
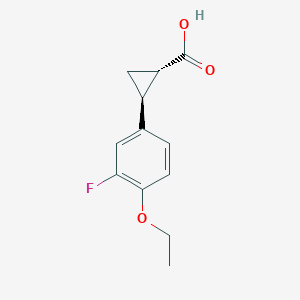
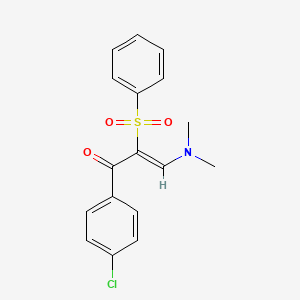
![[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2781325.png)
